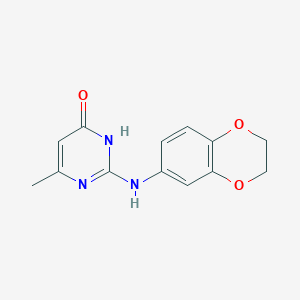![molecular formula C11H14N2O3 B3727723 3-[(morpholin-4-ylimino)methyl]benzene-1,2-diol](/img/structure/B3727723.png)
3-[(morpholin-4-ylimino)methyl]benzene-1,2-diol
Descripción general
Descripción
This compound is a Schiff base, which are known for their wide range of applications in various fields of science . It is also known by registry numbers ZINC000000108952 . Schiff bases are especially important because of fluorescence properties of some of its ligands .
Synthesis Analysis
The synthesis of this compound might involve the reaction of a dihydroxybenzene (benzenediol) with a morpholine derivative. Dihydroxybenzenes are organic compounds in which two hydroxyl groups are substituted onto a benzene ring .Molecular Structure Analysis
The molecular structure of a similar compound, (E)-4-[(pyridin-3-ylimino)methyl]benzene-1,3-diol, was experimentally determined and optimized parameters such as bond lengths, bond angles, and dihedral angles of the compound were obtained by using density functional theory (DFT) with the functional B3LYP using the 6-311++G(d,p) basis set .Chemical Reactions Analysis
As a Schiff base, this compound might exhibit interesting photochromic and thermochromic features in the solid state. These features arise via H-atom transfer from the hydroxy O atom to the imine N atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound might be similar to those of other Schiff bases. For instance, Schiff bases can be classified in terms of displaying interesting photochromic and thermochromic features in the solid state .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(E)-morpholin-4-yliminomethyl]benzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-10-3-1-2-9(11(10)15)8-12-13-4-6-16-7-5-13/h1-3,8,14-15H,4-7H2/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBUJUXZRQJNIR-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=CC2=C(C(=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/N=C/C2=C(C(=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-(morpholin-4-ylimino)methyl]benzene-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-(5-chloro-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3727647.png)

![4-bromo-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B3727655.png)
![2-hydroxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3727658.png)
![2-ethoxy-6-[(2-pyridinylimino)methyl]phenol](/img/structure/B3727664.png)

![5-{[5-(3-bromophenyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3727682.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylpropanamide](/img/structure/B3727701.png)

![methyl [2-({imino[(4-phenoxyphenyl)amino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B3727712.png)
![N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B3727713.png)